(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride
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Overview
Description
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride typically involves the condensation of quinoline-2-carbaldehyde with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the enone group.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride.
Quinoline-2-carbaldehyde: A precursor in the synthesis of the compound.
Quinoline-2-carboxylic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to its enone structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
(E)-4-quinolin-2-ylbut-3-en-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO.ClH/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12;/h2-9H,1H3;1H/b8-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQZIZCRUCJZIA-WVLIHFOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC2=CC=CC=C2C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC2=CC=CC=C2C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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